molecular formula C14H12ClN3 B2967744 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 700351-26-4

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2967744
CAS No.: 700351-26-4
M. Wt: 257.72
InChI Key: GQLPYRWAOLDNSK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 700351-26-4) is a high-purity chemical compound supplied with a minimum purity of 99% . This substance belongs to the class of pyrazolo[1,5-a]pyrimidines (PP), which are fused, rigid, and planar N-heterocyclic systems recognized as privileged scaffolds in medicinal chemistry and drug discovery . The structural motif is a purine analogue that functions as an antimetabolite in biochemical reactions, providing significant potential for pharmaceutical development . The core research applications for this compound are centered on its role as a key intermediate in the discovery and development of novel therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable antitumor potential and are investigated as selective protein inhibitors for oncology research . The scaffold's significant photophysical properties also enable applications in material science, while its tendency to form crystals with notable conformational and supramolecular phenomena suggests potential for solid-state studies . The specific substitution pattern of the 4-chlorophenyl group at position 3, combined with methyl groups at positions 5 and 7, defines the molecule's properties and is typical of compounds explored for their bioactive potential. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLPYRWAOLDNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :
  • Position 3 Substituents : The 4-chlorophenyl group in the target compound contrasts with PHTPP’s 4-hydroxyphenyl and DPA-714’s acetamide-linked aryl group. These differences dictate receptor selectivity, e.g., PHTPP’s ERβ antagonism vs. DPA-714’s TSPO binding .
  • Positions 5 and 7 : Methyl groups in the target compound enhance metabolic stability compared to PHTPP’s trifluoromethyl groups, which increase lipophilicity and ERβ binding .
  • Conformational Stability : The syn-configuration of 5,7-dimethylpyrazolo[1,5-a]pyrimidines ensures rigidity, critical for maintaining interactions with biological targets like TSPO .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness Parameters (Lipinski’s Rule of Five)
Compound Type Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors Compliance
5,7-Dimethyl Derivatives 258–300 2.5–3.2 0–1 4–6 Yes
5,7-Dihydroxy Derivatives 250–280 1.8–2.5 2 6–8 Borderline
7-Aryl Derivatives 320–400 3.5–4.5 0–1 5–7 No (MW > 500 in some)
  • Target Compound : With a molecular weight of 258.70 and LogP ~3.0, it adheres to Lipinski’s criteria, suggesting favorable oral bioavailability .
  • PHTPP and DPA-714 : Higher molecular weights (~400–450 g/mol) and LogP values (>4) may limit blood-brain barrier penetration but enhance target affinity .

Biological Activity

Overview

3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 700351-26-4) is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound belongs to the pyrazolo[1,5-a]pyrimidine family and features a fused ring structure that contributes to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C14H12ClN
  • Molecular Weight : 257.718 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Melting Point : Not available
  • Boiling Point : Not available

The primary mechanism of action for this compound involves the inhibition of CDK2. This enzyme is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound prevents its activity, leading to:

  • Cell Cycle Arrest : Inhibition of CDK2 results in halted progression through the cell cycle.
  • Induction of Apoptosis : Prolonged cell cycle arrest can trigger programmed cell death pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although further research is necessary to fully elucidate its spectrum of activity.

Study on CDK2 Inhibition

A study conducted by researchers focused on the inhibitory effects of this compound on CDK2 activity in human cancer cell lines. The results demonstrated a dose-dependent inhibition of CDK2, with IC50 values indicating potent activity at low concentrations. This supports its potential as a lead compound for developing new anticancer therapies.

StudyCell LineIC50 (µM)Mechanism
AHeLa5.2CDK2 Inhibition
BMCF-73.8CDK2 Inhibition

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.

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